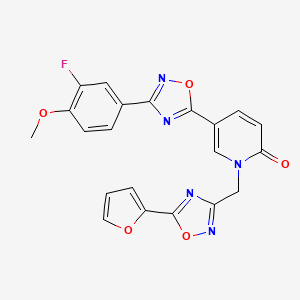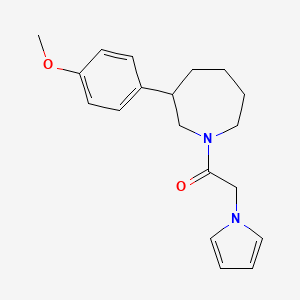![molecular formula C17H18N2OS B2813428 2-[(4-PHENOXYBUTYL)SULFANYL]-1H-1,3-BENZODIAZOLE CAS No. 110143-83-4](/img/structure/B2813428.png)
2-[(4-PHENOXYBUTYL)SULFANYL]-1H-1,3-BENZODIAZOLE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-PHENOXYBUTYL)SULFANYL]-1H-1,3-BENZODIAZOLE is a heterocyclic compound that features a benzimidazole core with a phenoxybutylthio substituent. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications. The addition of the phenoxybutylthio group enhances its chemical properties, making it a compound of interest in scientific research.
Méthodes De Préparation
The synthesis of 2-[(4-PHENOXYBUTYL)SULFANYL]-1H-1,3-BENZODIAZOLE typically involves the reaction of o-phenylenediamine with appropriate aldehydes or ketones in the presence of a sulfur source. One common method includes the use of sodium metabisulphite as an oxidation agent in a solvent mixture under mild conditions . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring high yield and purity through optimized reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
2-[(4-PHENOXYBUTYL)SULFANYL]-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the phenoxybutylthio group, leading to a variety of substituted derivatives.
Common reagents used in these reactions include sodium metabisulphite, hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-[(4-PHENOXYBUTYL)SULFANYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of 2-[(4-PHENOXYBUTYL)SULFANYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial and anticancer effects . The compound’s ability to form stable complexes with metal ions also contributes to its activity in coordination chemistry.
Comparaison Avec Des Composés Similaires
2-[(4-PHENOXYBUTYL)SULFANYL]-1H-1,3-BENZODIAZOLE can be compared with other benzimidazole derivatives such as:
Benzothiazole: Similar in structure but contains a sulfur atom in place of one of the nitrogen atoms in the benzimidazole ring.
Benzoxazole: Contains an oxygen atom instead of a sulfur atom in the benzimidazole ring.
Imidazo[4,5-c]pyridine: A fused ring system with a pyridine ring attached to the imidazole ring.
These compounds share similar chemical properties but differ in their specific applications and biological activities. The presence of the phenoxybutylthio group in this compound provides unique electronic and steric properties, making it distinct from its analogs .
Propriétés
IUPAC Name |
2-(4-phenoxybutylsulfanyl)-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-2-8-14(9-3-1)20-12-6-7-13-21-17-18-15-10-4-5-11-16(15)19-17/h1-5,8-11H,6-7,12-13H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGHXISHXKTCNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCSC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}adamantane-1-carboxamide](/img/structure/B2813346.png)

![1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2813349.png)
![2-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]propanoic acid](/img/structure/B2813350.png)

![4-phenyl-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}oxane-4-carboxamide](/img/structure/B2813352.png)



![3-(4-Fluorophenyl)-6-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B2813360.png)


![1-(4-fluorophenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2813365.png)

